molecular formula C7H12ClN3O2 B1382697 5-(aminomethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione hydrochloride CAS No. 2034156-98-2

5-(aminomethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione hydrochloride

Cat. No.: B1382697
CAS No.: 2034156-98-2
M. Wt: 205.64 g/mol
InChI Key: KFXKDKHRIMUEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(aminomethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione hydrochloride is a useful research compound. Its molecular formula is C7H12ClN3O2 and its molecular weight is 205.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Activity

One of the notable applications of related pyrimidine derivatives is in the field of anti-inflammatory activity. For instance, the study by Dong (2010) synthesized 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione and evaluated its anti-inflammatory activity, demonstrating significant effects. This suggests a potential application of related pyrimidine derivatives in anti-inflammatory therapies (Dong, 2010).

Pharmacological Synthesis

Another application is in the synthesis of pharmaceutically interesting compounds. Brahmachari et al. (2020) reported a water-mediated, catalyst-free method for synthesizing a series of functionalized pyrimidine derivatives. These derivatives are of pharmaceutical interest, highlighting the relevance of pyrimidine derivatives in drug development (Brahmachari et al., 2020).

Structural Analysis and Synthesis

The structural analysis and synthesis of pyrimidine derivatives are also essential applications. Clark and Southon (1974) conducted a study on the condensation of various substituted pyrimidines, providing insights into the structural aspects of these compounds. This type of research is crucial for understanding the properties and potential applications of pyrimidine derivatives (Clark & Southon, 1974).

Antioxidant and Antimicrobial Activity

Pyrimidine derivatives have also been studied for their antioxidant and antimicrobial activities. For example, Nadendla and Lakshmi (2018) synthesized novel pyrimidine derivatives and evaluated their in vitro antioxidant and anti-inflammatory activities, indicating the potential of these compounds in medicinal chemistry (Nadendla & Lakshmi, 2018).

Biochemical Analysis

Biochemical Properties

5-(aminomethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nucleotide metabolism, such as thymidylate synthase and dihydrofolate reductase. These interactions are crucial as they can influence the synthesis and repair of DNA. The compound’s interaction with these enzymes typically involves binding to the active site, thereby inhibiting their activity and affecting the overall nucleotide pool within the cell .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation. Additionally, it can alter gene expression by acting as a transcriptional modulator, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its binding to thymidylate synthase results in the inhibition of this enzyme, thereby reducing the synthesis of thymidine monophosphate (TMP), a nucleotide essential for DNA replication. This inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s accumulation in tissues and its impact on non-target enzymes and pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Additionally, the compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in nucleotide metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported into cells via nucleoside transporters, which facilitate its uptake and accumulation in target tissues. The compound’s distribution is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, where it can exert its effects on DNA synthesis and repair. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, thereby influencing its biological activity .

Properties

IUPAC Name

5-(aminomethyl)-1-ethylpyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-2-10-4-5(3-8)6(11)9-7(10)12;/h4H,2-3,8H2,1H3,(H,9,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXKDKHRIMUEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)NC1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.